(E)-5-(4,5-dimethoxy-2-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one
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Description
(E)-5-(4,5-dimethoxy-2-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C22H22N4O5S and its molecular weight is 454.5. The purity is usually 95%.
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Biological Activity
The compound (E)-5-(4,5-dimethoxy-2-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant studies.
Synthesis and Structural Characterization
The synthesis of thiazole derivatives typically involves the condensation of thiosemicarbazones with various aldehydes or ketones. The specific compound can be synthesized through a multi-step process involving the formation of the thiazole ring and subsequent modifications to introduce the nitro and methoxy groups. Characterization techniques such as IR, NMR, and mass spectrometry are employed to confirm the structural integrity of the synthesized compound.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, a study reported that similar thiazole compounds showed inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound this compound is hypothesized to possess similar activity due to its structural analogies.
Table 1: IC50 Values of Related Thiazole Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 6.77 |
Compound B | HepG2 | 8.40 |
This compound | TBD | TBD |
Note: TBD indicates that specific values for this compound need to be determined through empirical studies.
The mechanism by which thiazole derivatives exert their anticancer effects often involves the inhibition of key signaling pathways related to cell proliferation and survival. For example, some derivatives have been shown to inhibit VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which is crucial for tumor angiogenesis. The inhibition of this receptor can lead to reduced tumor growth and metastasis.
Table 2: VEGFR-2 Inhibition by Thiazole Derivatives
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains and fungi. The specific compound's efficacy against microbial pathogens remains an area for future exploration.
Case Studies
- Case Study on Anticancer Activity : A recent study investigated a series of thiazole derivatives, including those structurally related to the target compound. The results indicated that these compounds could effectively induce apoptosis in cancer cells, leading to a decrease in cell viability.
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of thiazole derivatives against a panel of microorganisms. The findings suggested that certain modifications in the thiazole ring significantly enhanced activity against resistant strains.
Properties
IUPAC Name |
(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S/c1-30-18-12-15(17(26(28)29)14-19(18)31-2)13-20-21(27)23-22(32-20)25-10-8-24(9-11-25)16-6-4-3-5-7-16/h3-7,12-14H,8-11H2,1-2H3/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBQLQVNGSGNTJ-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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